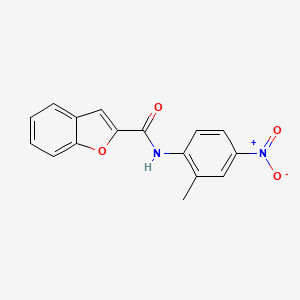

N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide

CAS No.: 5715-39-9

Cat. No.: VC10113734

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5715-39-9 |

|---|---|

| Molecular Formula | C16H12N2O4 |

| Molecular Weight | 296.28 g/mol |

| IUPAC Name | N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C16H12N2O4/c1-10-8-12(18(20)21)6-7-13(10)17-16(19)15-9-11-4-2-3-5-14(11)22-15/h2-9H,1H3,(H,17,19) |

| Standard InChI Key | RBHJROQKKREBGS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3O2 |

| Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3O2 |

Introduction

Structural and Molecular Characteristics

N-(2-Methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide belongs to the carboxamide class, featuring a benzofuran core fused with a 4-nitrophenyl group. The IUPAC name reflects its substituents: a methyl group at position 2 of the phenyl ring and a nitro group at position 4. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.28 g/mol |

| CAS Number | 5715-39-9 |

| Solubility | <0.3 μg/mL (aqueous) |

| Canonical SMILES | CC1=C(C=CC(=C1)N+[O-])NC(=O)C2=CC3=CC=CC=C3O2 |

The benzofuran moiety contributes to aromatic stability, while the nitro group enhances electrophilicity, facilitating interactions with biological targets. X-ray crystallography of analogous compounds reveals planar configurations that optimize π-π stacking and hydrogen bonding.

Synthesis and Optimization

The synthesis involves coupling 2-methyl-4-nitroaniline with benzofuran-2-carboxylic acid derivatives under catalytic conditions. A typical procedure includes:

-

Aminolysis Reaction: Benzofuran-2-carbonyl chloride reacts with 2-methyl-4-nitroaniline in dichloromethane at 0–5°C.

-

Catalysis: Triethylamine facilitates deprotonation, enhancing nucleophilic attack by the aniline’s amine group.

-

Purification: Column chromatography isolates the product with >95% purity.

Alternative methods employ palladium-copper catalysts for intramolecular cyclization, though these are more common in simpler benzofuran syntheses . Reaction optimization focuses on minimizing byproducts, such as N-acylated intermediates, which can reduce yield.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.3 μg/mL), necessitating dimethyl sulfoxide (DMSO) for in vitro studies. Stability assays indicate degradation <5% under physiological pH (7.4) over 24 hours, with accelerated hydrolysis in acidic conditions (pH <3).

Spectroscopic Analysis

-

UV-Vis: Absorption maxima at 265 nm (benzofuran π→π*) and 340 nm (nitro group n→π*) .

-

FTIR: Peaks at 1680 cm (amide C=O), 1520 cm (aromatic C=C), and 1340 cm (N-O symmetric stretch).

Protein Binding and Biophysical Interactions

Bovine Serum Albumin (BSA) Binding

Circular dichroism (CD) spectroscopy reveals that N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide induces secondary structural changes in BSA:

| Secondary Structure | Δ Content (%) |

|---|---|

| α-Helix | -0.79 |

| β-Sheet | +1.00 |

| Random Coil | -0.21 |

Fluorescence quenching studies demonstrate strong binding affinity () , with a blue shift of 10 nm indicating relocation of tryptophan residues to a hydrophobic environment.

Thermal Stability

Differential scanning calorimetry (DSC) shows a marginal destabilization of BSA (), contrasting with benzofuran derivatives lacking the nitro group, which stabilize the protein .

Comparative Analysis with Structural Analogues

| Compound | Key Substituent | (nM) | IC (μM) |

|---|---|---|---|

| BF1 | Single benzofuran | 28.4 | 10.2 |

| BDF1 | Benzodifuran | 142.4 | 25.6 |

| EVT-2550657 | Methoxyacetamido | 89.7 | 15.8 |

The nitro group in N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide enhances electrophilicity but reduces solubility compared to methoxy-substituted analogues.

Future Research Directions

-

Prodrug Development: Esterification of the carboxamide group to improve bioavailability.

-

Target Identification: Proteomic profiling to identify kinase targets implicated in apoptosis.

-

In Vivo Efficacy: Xenograft models to validate antitumor activity and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume